molecular formula C6H7IN2 B3215754 (5-Iodopyridin-3-yl)methanamine CAS No. 1167055-72-2

(5-Iodopyridin-3-yl)methanamine

Cat. No.: B3215754
CAS No.: 1167055-72-2
M. Wt: 234.04 g/mol
InChI Key: YFTVRNCNEYIBND-UHFFFAOYSA-N
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Description

(5-Iodopyridin-3-yl)methanamine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is substituted at the 5-position and a methanamine group is attached to the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopyridin-3-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Mechanism of Action

The mechanism of action of (5-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • (5-Fluoropyridin-3-yl)methanamine
  • (5-Bromopyridin-3-yl)methanamine
  • (5-Chloropyridin-3-yl)methanamine

Comparison: (5-Iodopyridin-3-yl)methanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. For example, the iodine atom is larger and more polarizable than fluorine, chlorine, or bromine, which can influence the compound’s reactivity in substitution and coupling reactions .

Properties

IUPAC Name

(5-iodopyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTVRNCNEYIBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309097
Record name 5-Iodo-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-72-2
Record name 5-Iodo-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Iodopyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Iodopyridin-3-yl)methanamine
Reactant of Route 3
(5-Iodopyridin-3-yl)methanamine
Reactant of Route 4
(5-Iodopyridin-3-yl)methanamine
Reactant of Route 5
(5-Iodopyridin-3-yl)methanamine
Reactant of Route 6
(5-Iodopyridin-3-yl)methanamine

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